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For researchers, scientists, and drug development professionals, understanding the

hygroscopic nature of excipients is critical for formulation stability, manufacturing processes,

and product shelf-life. This guide provides an objective comparison of the hygroscopic

properties of two common polyol excipients, erythritol and mannitol, supported by experimental

data and detailed methodologies.

Erythritol and mannitol are sugar alcohols widely used in the pharmaceutical and food

industries as bulk sweeteners and excipients. Their low caloric content and non-cariogenic

properties make them popular sugar substitutes. While both are known for their relatively low

hygroscopicity compared to other polyols like sorbitol, a detailed comparative analysis of their

interaction with moisture is essential for informed formulation decisions.

Executive Summary
Overall, both erythritol and mannitol exhibit low hygroscopicity, making them suitable for use in

moisture-sensitive formulations. However, subtle differences in their moisture sorption behavior

exist. Mannitol is frequently described as non-hygroscopic or not easily hygroscopic.[1][2]

Erythritol is also characterized by its extremely low hygroscopicity. While direct comparative

studies are limited, available data suggests that erythritol may be slightly less prone to moisture

absorption than mannitol, although this difference is often considered negligible in practical

applications.
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The following table summarizes the key hygroscopic properties of erythritol and mannitol based

on available data. It is important to note that a direct, side-by-side comparative study providing

moisture sorption isotherms for both compounds under identical conditions is not readily

available in the public domain. The data presented here is a composite from various sources.

Property Erythritol Mannitol Test Method

Hygroscopicity

Classification

Very Slightly

Hygroscopic / Non-

Hygroscopic

Slightly Hygroscopic /

Non-Hygroscopic

European

Pharmacopoeia

Moisture Sorption at

High Relative

Humidity (RH)

Minimal weight gain

Minimal weight gain,

may show some

uptake at very high

RH

Dynamic Vapor

Sorption (DVS)

Critical Relative

Humidity (CRH)
High High Gravimetric Analysis

Water Activity (aw) in

Saturated Solution
High High Water Activity Meter

Experimental Protocols
The determination of the hygroscopic properties of pharmaceutical powders like erythritol and

mannitol is primarily conducted using Dynamic Vapor Sorption (DVS) and water activity

measurements.

Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a

sample as it is exposed to varying levels of relative humidity at a constant temperature.[3][4]

This method allows for the determination of moisture sorption and desorption isotherms, which

provide a comprehensive understanding of a material's interaction with water vapor.

Experimental Workflow:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.skpharmteco.com/news-insights/blog/dynamic-vapor-sorption/
https://www.scitechnol.com/proceedings/dynamic-vapour-sorption-a-versatile-technique-for-pharmaceutical-materials-characterization-1178.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation DVS Analysis Data Analysis

Weigh 10-20 mg of
Erythritol or Mannitol powder

Dry sample at 0% RH
 at 25°C until mass equilibrium

Increase RH stepwise
(e.g., 10% increments from 0% to 90% RH)

Hold at each RH step until
mass equilibrium is reached

Decrease RH stepwise
(e.g., 10% increments from 90% to 0% RH)

Hold at each RH step until
mass equilibrium is reached

Plot % mass change vs. RH
to generate sorption/desorption isotherms

Click to download full resolution via product page

Diagram of the Dynamic Vapor Sorption (DVS) experimental workflow.

Methodology:

Sample Preparation: A sample of the polyol powder (typically 10-20 mg) is accurately

weighed and placed in the DVS instrument's microbalance.

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% relative

humidity) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This

establishes the dry mass of the sample.

Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise

manner (e.g., in 10% increments from 0% to 90% RH). At each step, the sample mass is

continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a

predefined threshold).

Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a similar

stepwise manner back to 0% RH, with mass equilibration at each step.

Data Analysis: The percentage change in mass at each RH step is calculated relative to the

initial dry mass. This data is then plotted as a function of relative humidity to generate the

moisture sorption and desorption isotherms.

Water Activity (aw) Measurement
Water activity is a measure of the free water available in a substance and is a critical parameter

for predicting microbial growth and chemical stability.
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Sample Preparation: Saturated solutions of erythritol and mannitol are prepared by

dissolving an excess of the polyol in deionized water at a constant temperature.

Measurement: The water activity of the saturated solutions is measured using a water

activity meter. These instruments typically use a chilled-mirror dew point sensor or a

capacitance sensor to determine the equilibrium relative humidity of the air in a sealed

chamber containing the sample.

Data Interpretation: A lower water activity value in a saturated solution indicates a greater

ability of the solute to bind with water molecules, which can be an indicator of higher

hygroscopicity.

Discussion of Results
Both erythritol and mannitol demonstrate low moisture uptake across a wide range of relative

humidity. Their crystalline structures and the nature of their hydrogen bonding networks

contribute to their limited interaction with atmospheric moisture.

Erythritol: Due to its highly symmetrical and stable crystalline structure, erythritol exhibits

very low hygroscopicity. It tends to remain as a free-flowing powder even at elevated

humidity levels.

Mannitol: Mannitol is also known for its low hygroscopicity and is often used in formulations

where moisture sensitivity is a concern. However, some studies suggest that certain

polymorphic forms of mannitol may exhibit slightly higher moisture sorption tendencies.

The low hygroscopicity of both compounds is advantageous in pharmaceutical formulations as

it minimizes the risk of physical and chemical degradation of the active pharmaceutical

ingredient (API) and the excipients themselves. This property also contributes to improved

flowability and compressibility during tablet manufacturing.

Conclusion
In conclusion, both erythritol and mannitol are excellent choices for use as excipients in

formulations where low hygroscopicity is a critical requirement. Erythritol may hold a slight

advantage in terms of being marginally less hygroscopic, though for most practical purposes,

the difference is minimal. The choice between the two will likely depend on other formulation-
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specific factors such as solubility, taste-masking properties, and cost. For highly moisture-

sensitive applications, a thorough evaluation using Dynamic Vapor Sorption is recommended to

determine the most suitable excipient under specific environmental conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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